molecular formula C21H25NO B12470314 3,5-Diethyl-2,6-diphenylpiperidin-4-one

3,5-Diethyl-2,6-diphenylpiperidin-4-one

Cat. No.: B12470314
M. Wt: 307.4 g/mol
InChI Key: UWLZKFVZABBKHL-UHFFFAOYSA-N
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Description

3,5-Diethyl-2,6-diphenylpiperidin-4-one is a piperidinone derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-2,6-diphenylpiperidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

3,5-Diethyl-2,6-diphenylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2,6-diphenylpiperidin-4-one: A similar compound with methyl groups instead of ethyl groups.

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another derivative with a morpholine ring.

Uniqueness

3,5-Diethyl-2,6-diphenylpiperidin-4-one is unique due to its specific ethyl substitutions, which may confer distinct chemical and biological properties compared to its methyl-substituted counterparts. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3,5-diethyl-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C21H25NO/c1-3-17-19(15-11-7-5-8-12-15)22-20(18(4-2)21(17)23)16-13-9-6-10-14-16/h5-14,17-20,22H,3-4H2,1-2H3

InChI Key

UWLZKFVZABBKHL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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